Structural Uniqueness: N-Oxolan-3-yl Substitution Confers Distinct Topological Polar Surface Area (TPSA) Relative to Unsubstituted Piperidine Analogs
The N-oxolan-3-yl substituent introduces an additional oxygen atom into the piperidine scaffold, increasing the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted piperidine analog 2-phenyl-N-(piperidin-4-ylmethyl)butanamide. Based on in silico calculation using standard fragment-based TPSA contributions, the oxolane oxygen adds approximately 9.2 Ų to the TPSA compared with the des-oxolane analog, shifting the predicted TPSA from roughly 41 Ų to approximately 50 Ų [1]. This increase places the compound closer to the upper boundary of the empirically derived CNS multiparameter optimization (CNS MPO) desirability range (TPSA < 70–90 Ų), potentially influencing both passive permeability and efflux transporter recognition [2]. In contrast, the 4-phenyl positional isomer shares an identical formula and computed TPSA, but the altered aryl ring position may affect the three-dimensional electrostatic surface, leading to differential recognition by aromatic binding pockets as observed in KCNQ opener SAR [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~50 Ų (calculated, oxolane oxygen present) |
| Comparator Or Baseline | 2-phenyl-N-(piperidin-4-ylmethyl)butanamide (des-oxolane analog): ~41 Ų (calculated) |
| Quantified Difference | ΔTPSA ≈ +9.2 Ų (attributable to oxolane ring oxygen) |
| Conditions | In silico fragment-based TPSA calculation; no experimental logP or PAMPA data available for the target compound |
Why This Matters
A TPSA increase of ~9 Ų can shift a compound from favorable CNS penetration (TPSA < 60–70 Ų) toward reduced passive brain uptake or increased P-glycoprotein efflux liability, directly impacting the utility of the compound as a CNS probe relative to its des-oxolane analog.
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